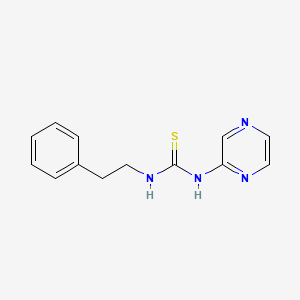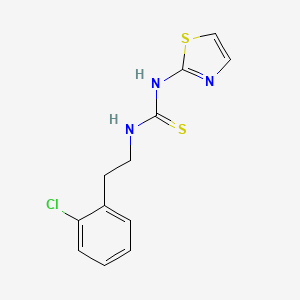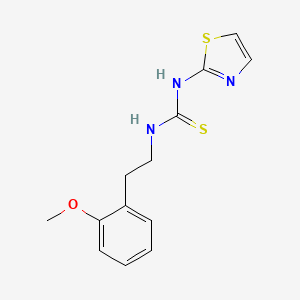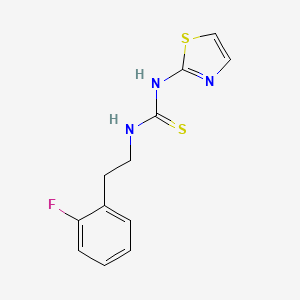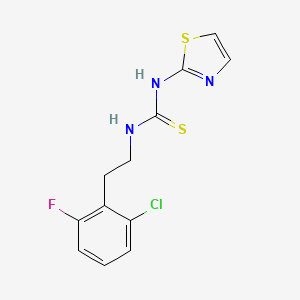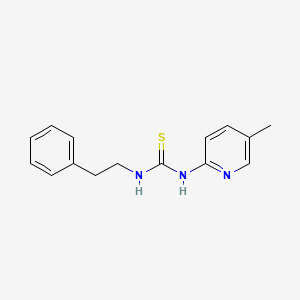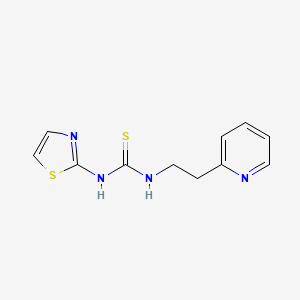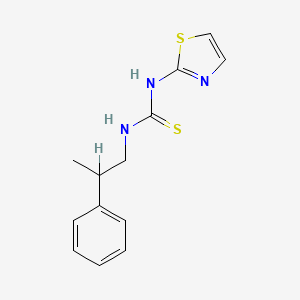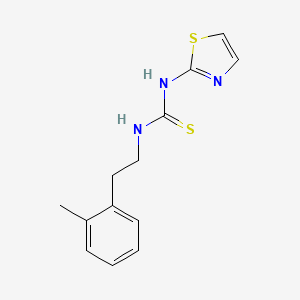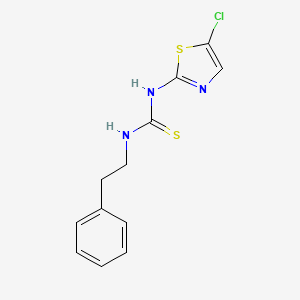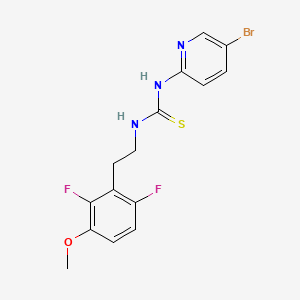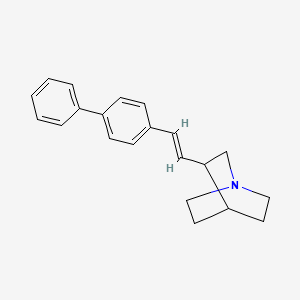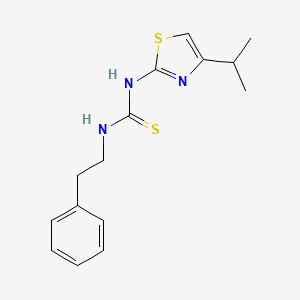
Thiourea, N-(4-(1-methylethyl)-2-thiazolyl)-N'-(2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PT-317 is a platinum-based compound that has garnered significant attention in scientific research due to its unique properties and potential applications. Platinum compounds are well-known for their roles in various chemical reactions and their use in medical treatments, particularly in cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PT-317 typically involves the use of platinum precursors such as platinum(II) chloride or platinum(IV) chloride. One common method is the cyclometallation reaction, which activates chemically inert carbon-hydrogen bonds to form a platinum-carbon bond . This reaction is often carried out under controlled conditions, including specific temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of PT-317 may involve metal-organic chemical deposition (MOCD) methods. This process includes moderate temperatures of around 350°C in a tubular furnace with an inert gas supply at 2 bar pressure . The MOCD method is efficient and results in high yields of platinum nanoparticles, which are well-dispersed on support materials.
Chemical Reactions Analysis
Types of Reactions
PT-317 undergoes various chemical reactions, including:
Oxidation: Platinum compounds can be oxidized to higher oxidation states.
Reduction: PT-317 can be reduced to form platinum(II) complexes, which are often more reactive.
Substitution: Ligands in PT-317 can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in reactions with PT-317 include hydrogen peroxide for oxidation and sodium borohydride for reduction. Substitution reactions often require specific ligands and solvents to facilitate the exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while reduction typically produces platinum(II) complexes .
Scientific Research Applications
PT-317 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of PT-317 involves its ability to form complexes with biological molecules. In cancer therapy, PT-317 is reduced intracellularly to platinum(II), which then binds to DNA and induces cell death . This process involves the formation of platinum-DNA adducts, which disrupt the replication and transcription of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug.
Carboplatin: Similar to cisplatin but with a different ligand structure, leading to reduced side effects.
Oxaliplatin: Another platinum-based drug used in cancer therapy, known for its effectiveness against colorectal cancer.
Uniqueness of PT-317
PT-317 is unique due to its specific ligand structure, which allows it to overcome resistance mechanisms that affect other platinum-based drugs. Its ability to form stable complexes with a variety of ligands makes it versatile for different applications .
Properties
CAS No. |
149486-80-6 |
|---|---|
Molecular Formula |
C15H19N3S2 |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
1-(2-phenylethyl)-3-(4-propan-2-yl-1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C15H19N3S2/c1-11(2)13-10-20-15(17-13)18-14(19)16-9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H2,16,17,18,19) |
InChI Key |
WXIISNREJKBCAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CSC(=N1)NC(=S)NCCC2=CC=CC=C2 |
Key on ui other cas no. |
149486-80-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



